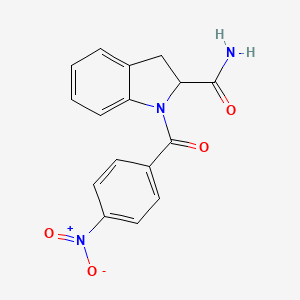

1-(4-硝基苯甲酰基)吲哚啉-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

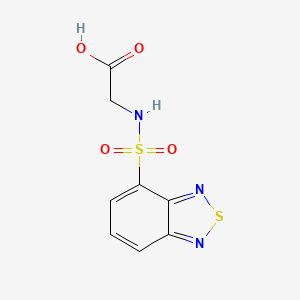

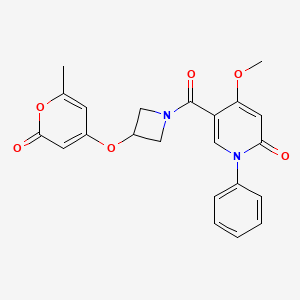

The synthesis of indole derivatives, including 1-(4-Nitrobenzoyl)indoline-2-carboxamide, has been a topic of interest in medicinal and organic chemistry . A typical synthesis process involves the reaction of 4,6-difluoro-1H-indole-2-carboxamide with the appropriate benzoyl chloride derivative in pyridine, followed by refluxing for 16 hours .Molecular Structure Analysis

The indole structure is a heterocyclic organic compound consisting of a benzene ring fused to a pyrrole ring . The carboxamide moiety in indole derivatives like 1-(4-Nitrobenzoyl)indoline-2-carboxamide can form hydrogen bonds with various enzymes and proteins .科学研究应用

Antiproliferative Agents

Indole-2-carboxamides, such as “1-(4-Nitrobenzoyl)indoline-2-carboxamide”, have been studied for their potential as multi-target antiproliferative agents . A small set of indole-based derivatives demonstrated promising antiproliferative activity, with GI 50 values ranging from 26 nM to 86 nM . This suggests that these compounds could be used in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .

EGFR Inhibitory Activity

Some derivatives of indole-2-carboxamides have shown inhibitory activity against EGFR (epidermal growth factor receptor) . EGFR is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. Its overexpression or mutation is often associated with various types of cancers .

BRAF V600E Inhibitory Activity

Indole-2-carboxamides have also been tested for their inhibitory activity against BRAF V600E . BRAF V600E is a mutation of the BRAF gene, which is involved in sending signals in cells and directing cell growth. This mutation is found in various types of cancers, including melanoma, colorectal cancer, and thyroid cancer .

VEGFR-2 Inhibitory Activity

Compounds derived from indole-2-carboxamides have shown inhibitory activity against VEGFR-2 (vascular endothelial growth factor receptor 2) . VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels form from pre-existing vessels. This process is critical in the growth and spread of cancer .

Antitubercular Agents

Indole-2-carboxamides have been studied for their potential as antitubercular agents . For instance, compound 8g displayed high activity against the drug-sensitive Mycobacterium tuberculosis strain . This suggests that indole-2-carboxamides could be used in the development of new antitubercular agents .

Antitumor Activities

Some indole-2-carboxamides have shown dual antitubercular and cytotoxic activities against pediatric glioblastoma multiforme (GBM) cell lines . This suggests that these compounds could be used in the treatment of both tuberculosis and certain types of cancer .

作用机制

安全和危害

The safety data sheet for a related compound, 4-Nitrobenzoyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only in a well-ventilated area .

未来方向

属性

IUPAC Name |

1-(4-nitrobenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c17-15(20)14-9-11-3-1-2-4-13(11)18(14)16(21)10-5-7-12(8-6-10)19(22)23/h1-8,14H,9H2,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKFUILIEVCTNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2436521.png)

![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2436522.png)

![5-{(Z)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2436532.png)

![6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2436534.png)

![N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2436539.png)